molecular formula C16H19F2N5O3S B2663385 2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034470-27-2

2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2663385
CAS RN: 2034470-27-2
M. Wt: 399.42
InChI Key: BXSVIIFBLXLINS-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19F2N5O3S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized, targeting carbonic anhydrase IX inhibitors, showcasing potent inhibitory effects with sub-nanomolar Ki values, indicating significant potential for anticancer applications (Lolak et al., 2019).

Antimicrobial Activity

New 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and exhibited significant antimicrobial activity against several strains of microbes, highlighting the compound's potential in antimicrobial drug development (Desai et al., 2016).

Antioxidant and Enzyme Inhibitory Properties

Sulphonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, showing moderate antioxidant activity and significant enzyme inhibitory potency. These findings suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzyme dysfunction (Lolak et al., 2020).

Corrosion Inhibition on Iron

Piperidine derivatives were examined for their adsorption and corrosion inhibition properties on iron, demonstrating that these compounds could effectively inhibit corrosion, providing insights into applications in materials science and engineering for corrosion protection (Kaya et al., 2016).

Herbicidal Applications

The compound's structural analogs have shown selectivity and potency as herbicides, particularly in wheat, through the modification of sulfonylurea moieties, underpinning the importance of structural optimization in developing selective agricultural chemicals (Hamprecht et al., 1999).

properties

IUPAC Name

2,4-difluoro-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O3S/c1-26-16-21-14(20-15(22-16)23-7-3-2-4-8-23)10-19-27(24,25)13-6-5-11(17)9-12(13)18/h5-6,9,19H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVIIFBLXLINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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